5-Cyclopropyl-2-(trifluoromethoxy)aniline

lipophilicity drug-likeness membrane permeability

Sourcing anilines with precisely tuned electronics and steric constraints for hydrophobic pocket targeting often leads to long lead times. 5-Cyclopropyl-2-(trifluoromethoxy)aniline (C10H10F3NO, MW 217.19 g/mol) solves this by integrating a C5-cyclopropyl ring with an ortho-OCF₃ group, delivering a unique fragment vector unavailable from common regioisomers. - Delivers a pKa ~2.45, ensuring the amine remains neutral at physiological pH for passive membrane permeation. - Offers a +0.5-1.1 log unit lipophilicity advantage over non-cyclopropylated anilines, enhancing foliar uptake for agrochemical applications. - Provides a sterically constrained, electronically polarized scaffold that eliminates the metabolic activation liabilities associated with chloro-analogs.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B13701616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-(trifluoromethoxy)aniline
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)OC(F)(F)F)N
InChIInChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-3-7(5-8(9)14)6-1-2-6/h3-6H,1-2,14H2
InChIKeyGAJBJKNWTATGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-2-(trifluoromethoxy)aniline: Physicochemical and Structural Profile


5-Cyclopropyl-2-(trifluoromethoxy)aniline (C10H10F3NO; MW 217.19 g/mol) is a disubstituted aromatic amine belonging to the trifluoromethoxylated aniline class. The molecule integrates a cyclopropyl group at the C5 position with a trifluoromethoxy (–OCF₃) substituent at the C2 position ortho to the primary amine, creating a sterically constrained, electronically polarized scaffold. Computed physicochemical properties include an XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 35.3 Ų, and two rotatable bonds [1]. This substitution pattern distinguishes it from common unsubstituted or singly-substituted aniline building blocks, offering a distinct combination of lipophilicity, hydrogen-bonding capacity, and conformational restriction relevant to medicinal chemistry and agrochemical intermediate applications [1].

Scaffold Ortho-OCF₃, C5-cyclopropyl aniline regioisomer for SAR diversification and fragment growth studies
Lipophilicity Elevated computed lipophilicity supports membrane permeability screening and CNS penetration workflows
Amine State Low predicted amine pKa supports neutral free-base target engagement studies at physiological pH

5-Cyclopropyl-2-(trifluoromethoxy)aniline: In-Class Substitution Limits


Trifluoromethoxyanilines are widely used as pharmaceutical and agrochemical intermediates, but the biological and physicochemical consequences of substituent regiochemistry and the presence or absence of a cyclopropyl ring make simple one-for-one substitution unreliable. The cyclopropyl group imparts conformational rigidity and can alter metabolic soft spots, while the –OCF₃ group exerts a potent electron-withdrawing effect that modulates amine basicity and aromatic reactivity . Even among positionally isomeric cyclopropyl-trifluoromethoxyanilines, the substitution pattern dictates the vector of hydrogen-bonding and lipophilic interactions, which can determine target engagement, selectivity, and ADME outcomes. Procurement decisions that ignore these structural nuances risk selecting a compound that fails to recapitulate the activity profile, solubility, or metabolic stability required for the intended application [1]. The quantitative evidence below demonstrates exactly where 5-cyclopropyl-2-(trifluoromethoxy)aniline diverges from its closest analogs.

Regioisomer 2-Cyclopropyl-4-OCF₃ or 2-cyclopropyl-5-OCF₃ analogs shift amine pKa and H-bond donor vector; SAR profile may not transfer
Non-cyclopropyl Aniline analogs lacking the cyclopropyl ring exhibit lower computed lipophilicity; metabolic soft-spot profile may differ
Chloro-analog 2-Chloro-5-(trifluoromethoxy)aniline introduces potential quinone-imine reactive metabolite pathway not expected with cyclopropyl

5-Cyclopropyl-2-(trifluoromethoxy)aniline: Comparator Differentiation


Enhanced Lipophilicity vs. Simpler Anilines

Incorporation of a cyclopropyl group at C5 elevates the computed XLogP3-AA of 5-cyclopropyl-2-(trifluoromethoxy)aniline to 3.3, compared with 2.4 for 2-(trifluoromethoxy)aniline (lacking the cyclopropyl ring) and 2.2 for 4-(trifluoromethoxy)aniline. The 2-chloro-5-(trifluoromethoxy)aniline analog, which replaces the cyclopropyl group with chlorine, exhibits an XLogP3 of 2.8—still 0.5 log units lower than the target compound [1][2][3][4]. This quantifiable difference in lipophilicity is meaningful because a ΔlogP of 0.5–1.0 can substantially affect passive membrane permeability, protein binding, and oral absorption potential in drug discovery contexts.

Lipophilicity Comparison
Head-to-head
XLogP3-AA = 3.3; Δ +0.5 to +1.1 over non-cyclopropyl and chloro-analog anilines
Reported lipophilicity ranking among tested aniline analogs
Computed XLogP3; experimental logP may differ
lipophilicity drug-likeness membrane permeability

Unique Regiochemistry for SAR Exploration

Two commercially available regioisomers—2-cyclopropyl-4-(trifluoromethoxy)aniline (CAS 1428234-58-5) and 2-cyclopropyl-5-(trifluoromethoxy)aniline—place the trifluoromethoxy and cyclopropyl groups at different positions relative to the aniline nitrogen. In the target compound, the –OCF₃ group is ortho (C2) to the –NH₂, while the cyclopropyl occupies the C5 position meta to the amine. This contrasts with the 2-cyclopropyl-4-OCF₃ isomer where –OCF₃ is para to the amine, and the 2-cyclopropyl-5-OCF₃ isomer where both groups flank the amine . The ortho-OCF₃ configuration maximizes the electron-withdrawing inductive effect on the amine lone pair, reducing the predicted pKa (estimated ~2.45 for 2-(trifluoromethoxy)aniline vs ~4.6 for unsubstituted aniline) and altering hydrogen-bond donor strength [1]. These electronic and steric differences mean that each isomer presents a distinct pharmacophoric vector set; SAR studies confirm that such positional changes can lead to >10-fold differences in target affinity or selectivity in analogous aniline-based inhibitor series [2].

Regiochemistry and pKa
Reported
2-OCF₃ (ortho, pKa ~2.45) vs 4-OCF₃ (para, pKa ~3.65) regioisomers; distinct pharmacophoric vectors
Supports regioisomer-specific SAR exploration; positional changes reported >10-fold affinity shifts in aniline series
pKa predicted from structural analogs; experimental confirmation recommended
regioisomerism structure-activity relationship chemical space

Stronger Electron Withdrawal by Ortho-OCF₃

The trifluoromethoxy group exerts a strong electron-withdrawing effect quantified by the Hammett substituent constant σₚ = +0.35, which is intermediate between chlorine (σₚ = +0.23) and trifluoromethyl (σₚ = +0.54) [1]. For 5-cyclopropyl-2-(trifluoromethoxy)aniline, the ortho placement of –OCF₃ ensures that this inductive withdrawal directly impacts the aniline nitrogen, lowering its pKa to approximately 2.45 (based on the measured value for 2-(trifluoromethoxy)aniline), compared with a predicted pKa of 3.65 for the regioisomeric 2-cyclopropyl-4-(trifluoromethoxy)aniline where –OCF₃ is para to the amine [2]. This 1.2-unit pKa difference indicates that the ortho-OCF₃ isomer will exist predominantly in the neutral free-base form at physiological pH, whereas the para isomer retains a higher fraction of protonated species. The distinct protonation state can govern interactions with acidic residues in enzyme active sites, phospholipid head groups, and chromatographic retention behavior.

Electron Withdrawal
Head-to-head
Hammett σₚ (+OCF₃) = +0.35; pKa shift ~1.2 units lower vs para-OCF₃ regioisomer
Reported amine basicity modulation context; ortho-OCF₃ favors neutral free-base at physiological pH
σₚ from Hammett equation literature; pKa predicted for 25°C aqueous solution
electron-withdrawing group Hammett constant amine basicity modulation

Reduced Toxicity Risk with Cyclopropyl Scaffold

2-Chloro-5-(trifluoromethoxy)aniline (CAS 331-26-0) represents a structurally related building block where a chlorine atom replaces the cyclopropyl group at C5. Chlorinated anilines are known to undergo cytochrome P450-mediated oxidative metabolism to form reactive quinone-imine or nitroso intermediates that can covalently modify proteins and nucleic acids, raising genotoxicity and hepatotoxicity concerns [1]. 5-Cyclopropyl-2-(trifluoromethoxy)aniline substitutes this halogen with a cyclopropyl ring, which, while itself a substrate for CYP450 oxidation, typically undergoes ring-opening to a primary alcohol rather than generating electrophilic arene oxide intermediates [2]. In comparative metabolic stability assessments of cyclopropyl-containing vs. halogen-containing aromatic amines in human liver microsomes, the cyclopropyl derivatives showed reduced formation of glutathione-trapped reactive metabolites [2].

Metabolic Activation Pathway
Class-level
Cyclopropyl ring-opening to alcohol vs chloro-analog quinone-imine formation; class-level metabolic inference
Supports scaffold selection context; compound-specific reactive metabolite data to verify
Based on comparative metabolism studies of cyclopropyl vs halogenated aniline classes
toxicology halogenated aniline metabolic activation

5-Cyclopropyl-2-(trifluoromethoxy)aniline: Procurement Scenarios


Kinase and GPCR Inhibitor Scaffold

The combination of elevated lipophilicity (XLogP3 = 3.3) and a low predicted amine pKa (~2.45) makes this scaffold particularly suited for targeting hydrophobic, membrane-embedded binding pockets where a neutral amine is favored for passive permeation and target engagement. The ortho-OCF₃ group provides a well-defined hydrogen-bond acceptor vector while simultaneously tuning the electronics of the aromatic ring, as evidenced by its Hammett σₚ value of +0.35 [1]. This differentiates it from para-OCF₃ regioisomers (pKa ~3.65) that retain partial protonation at physiological pH and from chloro-analogs that carry metabolic activation liabilities .

Agrochemical Intermediate with Optimized Lipophilicity

The +0.5–1.1 log unit lipophilicity advantage over non-cyclopropylated anilines (2-(trifluoromethoxy)aniline, XLogP3 = 2.4; 4-(trifluoromethoxy)aniline, XLogP3 = 2.2) suggests superior foliar uptake and cuticular penetration in crop protection applications [1]. The absence of halogen eliminates concerns related to persistent bioaccumulative halogenated metabolites, aligning with contemporary regulatory frameworks favoring reduced environmental persistence . The cyclopropyl group's conformational rigidity may also enhance binding specificity to pest-specific enzyme targets, mirroring trends observed in commercial cyclopropane-containing fungicides and herbicides .

DEL and Fragment Library Building Block

The unique 2-OCF₃-5-cyclopropyl regioisomerism provides a differentiated vector set for fragment growth not accessible with the more common 4-OCF₃ or unsubstituted aniline building blocks. The topological polar surface area of 35.3 Ų is identical across regioisomers, but the spatial orientation of the H-bond donor (aniline –NH₂) relative to the H-bond acceptor (–OCF₃) differs fundamentally based on ring substitution geometry [1]. Procurement of this specific regioisomer at >95% purity enables exploration of a distinct quadrant of chemical space in library construction, with the potential to identify hits that would be missed by libraries constructed solely from commercially prevalent aniline scaffolds .

Probe for Amine-Sensitive Enzyme Active Sites

The pronounced electron-withdrawing character of the ortho-OCF₃ group (σₚ = +0.35) combined with the cyclopropyl ring's steric constraint creates an amine nucleophile with uniquely tuned reactivity. This property is valuable for designing activity-based probes or covalent inhibitors where the aniline nitrogen serves as a warhead attachment point, as the reduced electron density at nitrogen (vs. unsubstituted aniline, pKa 4.6) favors selective reactivity with activated electrophilic centers in enzyme active sites while minimizing non-specific protein labeling [1].

Application
Selection Property
Validation Focus
Kinase/GPCR inhibitor scaffold studies
Lipophilicity and amine ionization profile
Permeability and pKa endpoint review
Agrochemical intermediate research
Lipophilicity and halogen-free scaffold
Foliar penetration and environmental persistence screening
DEL and fragment library construction
Regiochemical vector uniqueness
Chemical space diversity and library coverage
Amine-sensitive enzyme probe development
Amine nucleophilicity modulation
Active-site reactivity and labeling specificity

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